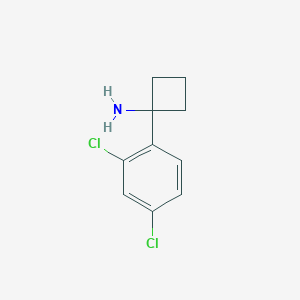

1-(2,4-Dichlorophenyl)cyclobutanamine

Description

Contextualization within Cyclobutane (B1203170) Derivatives Research

Cyclobutane derivatives are increasingly recognized for their valuable contributions to medicinal chemistry. nih.gov The four-membered carbocyclic ring of cyclobutane offers a unique three-dimensional structure that can be strategically employed to enhance the properties of drug candidates. nih.govpharmablock.com In drug design, the incorporation of a cyclobutane moiety can lead to several advantageous modifications. ru.nl

One of the key benefits of using a cyclobutane scaffold is the ability to improve a molecule's metabolic stability. nih.gov The rigid, puckered conformation of the cyclobutane ring can protect a drug molecule from being broken down by metabolic enzymes in the body, thereby prolonging its therapeutic effect. pharmablock.com Furthermore, the defined stereochemistry of substituted cyclobutanes can help in optimizing the interaction of a drug with its biological target, potentially leading to increased potency and selectivity. pharmablock.com

The cyclobutane ring is also utilized to create novel molecular shapes that can access binding pockets in proteins that are inaccessible to more traditional, flatter aromatic rings. nih.gov This can be particularly useful in the development of new drugs for challenging disease targets. Research in this area is active, with ongoing efforts to develop new synthetic methods for creating diverse libraries of cyclobutane-containing compounds for drug screening. nih.gov

Significance of the Dichlorophenyl Moiety in Chemical and Biological Sciences

The dichlorophenyl group is a common feature in a wide range of biologically active compounds. The presence of chlorine atoms on the phenyl ring can significantly alter the electronic and lipophilic properties of a molecule, which in turn can influence its biological activity. nih.gov Chlorine is an electronegative atom that can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can be critical for a drug's binding affinity to its target protein. nih.gov

In the context of 1-(2,4-Dichlorophenyl)cyclobutanamine, the 2,4-dichloro substitution pattern is of particular interest. This specific arrangement of chlorine atoms has been found in numerous compounds investigated for a variety of therapeutic applications. For instance, molecules containing a 1-(2,4-dichlorophenyl) moiety have been explored as cannabinoid receptor 1 (CB1) antagonists and inverse agonists, which have potential applications in the treatment of obesity and related metabolic disorders. nih.gov

Furthermore, the dichlorophenyl group has been incorporated into compounds with anti-inflammatory properties. For example, derivatives of 1-(2,4-dichlorophenyl)pyrazole have been synthesized and shown to inhibit the production of nitric oxide, a key mediator of inflammation. researchgate.net The inclusion of the dichlorophenyl moiety is often a strategic choice to enhance the potency and modulate the pharmacokinetic properties of a lead compound.

Overview of Research Motivations and Current Gaps

The primary motivation for the synthesis and study of this compound and its derivatives appears to be the exploration of new chemical space for drug discovery. The combination of the conformationally restricted cyclobutane ring with the electronically modified dichlorophenyl group offers a scaffold that can be further elaborated to create a diverse range of molecules with potential therapeutic applications.

A significant area of research has been in the development of cannabinoid receptor modulators. The 1-(2,4-dichlorophenyl) moiety is a key component of the well-known CB1 receptor antagonist rimonabant (B1662492) and its analogues. nih.govresearchgate.net Researchers have synthesized various derivatives of this compound to explore their potential as CB1 receptor ligands.

Despite the interest in its structural components, there is a noticeable gap in the academic literature regarding the specific synthesis, characterization, and biological evaluation of this compound itself. Much of the available information comes from patent literature, which often focuses on the synthesis of a broad range of related compounds without providing in-depth biological data for each one. google.com

Future research could focus on the detailed investigation of the pharmacological properties of this compound and its simple derivatives. Such studies would help to elucidate the structure-activity relationships of this chemical class and could provide a foundation for the development of new therapeutic agents. Furthermore, the development of efficient and stereoselective synthetic routes to this and related compounds would be of significant value to the medicinal chemistry community.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUHGNNNJXWLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=C(C=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,4 Dichlorophenyl Cyclobutanamine and Analogs

Strategies for Cyclobutane (B1203170) Ring Formation

The construction of the four-membered carbocycle is a pivotal step in the synthesis of 1-(2,4-Dichlorophenyl)cyclobutanamine and its analogs. Various methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.

Cyclization Reactions Involving Cyclobutanone (B123998) Precursors

A well-established route to cyclobutane derivatives involves the use of cyclobutanone as a key intermediate. nih.govthieme-connect.de These four-membered ring ketones serve as versatile building blocks that can be readily converted to the desired amine. The synthesis of cyclobutanones themselves can be achieved through several methods, including [2+2] cycloadditions and ring expansions of cyclopropanol (B106826) derivatives. nih.gov

Once the cyclobutanone precursor is obtained, it can be converted to the corresponding cyclobutanamine. For instance, a common strategy involves the formation of an oxime from the cyclobutanone, followed by reduction to the amine. Another approach is reductive amination, where the ketone reacts with an ammonia (B1221849) source in the presence of a reducing agent. These methods provide a reliable pathway to cyclobutylamine (B51885) scaffolds.

A study on the synthesis of highly substituted cyclobutanones reported a copper-catalyzed conjugate silylation of cyclobutenone derivatives. nih.gov The resulting silylated cyclobutanones can be further functionalized, demonstrating the utility of cyclobutanone intermediates in accessing complex cyclobutane structures. nih.gov

Table 1: Selected Reactions Involving Cyclobutanone Precursors

| Precursor Type | Reaction | Product | Key Features |

|---|---|---|---|

| Cyclobutenone | Copper-catalyzed conjugate silylation | β-silylated cyclobutanone | Access to highly substituted cyclobutanones. nih.gov |

| Cyclobutanone | Oxime formation followed by reduction | Cyclobutanamine | Classic and reliable method for amine synthesis. |

| Cyclobutanone | Reductive amination | Cyclobutanamine | Direct conversion of ketone to amine. |

| 1,3-Dithiane Derivative | Cyclodialkylation with 1,3-dihalopropanes | Cyclobutanone dithioacetal | Protecting group strategy for ketone synthesis. thieme-connect.de |

Gold-Catalyzed Approaches to Small Rings

Homogeneous gold catalysis has become a powerful tool for constructing strained carbocycles, including cyclobutanes. nih.gov Gold catalysts, typically gold(I) complexes, are known for their ability to activate alkynes, allenes, and alkenes toward nucleophilic attack, enabling a range of cyclization and cycloaddition reactions. mdpi.com

One major strategy is the gold-catalyzed [2+2] cycloaddition between alkenes and allenes, which can produce highly functionalized cyclobutanes. mdpi.com These reactions often proceed under mild conditions and can be rendered enantioselective with the use of chiral ligands. Another approach involves the ring expansion of activated cyclopropane (B1198618) derivatives, taking advantage of the ring strain to drive the formation of the four-membered ring. mdpi.com Gold-catalyzed intramolecular cyclization of enynes is another effective method for assembling cyclobutane-containing polycyclic systems. rsc.org

Table 2: Gold-Catalyzed Reactions for Cyclobutane Formation

| Reaction Type | Substrates | Catalyst Example | Product Feature |

|---|---|---|---|

| [2+2] Cycloaddition | Styrenes and allenyl sulfonamides | Gold(I) complex | All-carbon quaternary stereocenters. mdpi.com |

| Ring Expansion | 1,5-Enynes with a cyclopropane moiety | Gold(I) complex | Diverse cyclobutene (B1205218) scaffolds. mdpi.com |

| Cycloisomerization | Alkynylcyclobutane carboxamides | Gold(I) complex | Cyclobutane-fused dihydropyridones. rsc.org |

| Photocatalysis | Coumarins and unactivated alkenes | [Au(SIPr)(Cbz)] | Cyclobutane-fused chromanones. nih.gov |

Iron-Catalyzed Carboazidation of Alkenes for Multi-Substituted Cyclobutylamines

A more recent and highly efficient method for the synthesis of multi-substituted cyclobutylamines involves an iron-catalyzed carboazidation of alkenes. rsc.orgrsc.org This methodology allows for the direct construction of the cyclobutylamine framework while simultaneously introducing multiple substituents. The reaction typically employs an iron catalyst, such as iron(II) triflate or iron(III) triflate, an alkyl iodide, and an azide (B81097) source like trimethylsilyl (B98337) azide (TMSN₃). rsc.orgnih.gov

The proposed mechanism involves the generation of an alkyl radical from the alkyl iodide, which then adds to the alkene. The resulting radical intermediate undergoes a cyclization onto the double bond, forming a cyclobutylcarbinyl radical. This is followed by trapping with the azide to generate the final cyclobutylamine product. This method is notable for its broad substrate scope, excellent functional group tolerance, and its ability to construct quaternary carbon centers under mild conditions. rsc.orgrsc.org

Table 3: Iron-Catalyzed Carboazidation of Alkenes

| Catalyst | Reagents | Key Transformation | Advantages |

|---|---|---|---|

| Fe(OTf)₂ or Fe(OTf)₃ | Alkene, Alkyl Iodide, TMSN₃, Radical Initiator | Alkene → Multi-substituted Cyclobutylamine | Broad scope, mild conditions, good functional group tolerance. rsc.orgrsc.org |

| Fe(OTf)₂ | Alkene, Fluoroalkyl Iodide, TMSN₃, TBPB | Regioselective formation of cyclobutylamines | Construction of quaternary-substituted carbon centers. rsc.orgresearchgate.net |

Approaches for Introducing the 2,4-Dichlorophenyl Group

The installation of the 2,4-dichlorophenyl moiety is the second critical aspect of the synthesis. This can be accomplished either by starting with a pre-functionalized building block or by attaching the aryl group to a pre-formed cyclobutane ring.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In the context of synthesizing this compound, one could envision a scenario where a cyclobutyl-substituted benzene (B151609) is subjected to chlorination. However, this approach presents significant challenges regarding regioselectivity. The cyclobutyl group is an activating, ortho-, para-directing group. total-synthesis.com Achieving the specific 2,4-dichloro substitution pattern on an unsubstituted phenylcyclobutane precursor via direct chlorination would be difficult to control and would likely lead to a mixture of products. Therefore, this strategy is generally less favored compared to methods that utilize precursors already bearing the desired substitution pattern.

Advanced Coupling Methodologies

A more controlled and widely used approach for forming the aryl-cyclobutane bond involves transition-metal-catalyzed cross-coupling reactions. These methods offer high selectivity and functional group tolerance. A prime example is the Suzuki-Miyaura coupling, which can be used to couple a cyclobutylboron species with a 2,4-dichloro-substituted aryl halide (or vice versa). organic-chemistry.org For example, potassium cyclobutyltrifluoroborate (B12209022) can be coupled with 1-bromo-2,4-dichlorobenzene (B72097) in the presence of a palladium catalyst to form 1-(2,4-dichlorophenyl)cyclobutane.

Another powerful strategy involves the reaction of organometallic reagents with a suitable precursor. For instance, a synthesis of a related compound, 1-(3,4-dichlorophenyl)cyclobutylmethylamine, starts with the addition of a Grignard reagent (thienylmagnesium bromide) to 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile. prepchem.com This highlights a common and effective strategy where the dichlorophenyl group is incorporated into the starting material before key bond-forming steps. This pre-functionalization approach circumvents the regioselectivity issues associated with electrophilic aromatic substitution on a less complex precursor.

Amine Functional Group Formation

The introduction of the amine group onto the cyclobutane ring is a critical step in the synthesis of this compound. The two primary strategies for this transformation are reductive amination and direct amination processes.

Reductive amination stands as a cornerstone in the synthesis of this compound and related compounds. This widely utilized method involves the reaction of a ketone precursor, 1-(2,4-dichlorophenyl)cyclobutanone, with an amine source in the presence of a reducing agent. The reaction typically proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the final amine.

A variety of reducing agents can be employed for this transformation, each with its own set of advantages regarding selectivity and reaction conditions. Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can significantly influence the reaction's efficiency and compatibility with other functional groups. For instance, sodium cyanoborohydride is often favored for its ability to selectively reduce the iminium ion in the presence of the ketone starting material.

The general reaction scheme for the reductive amination of 1-(2,4-dichlorophenyl)cyclobutanone is presented below:

Scheme 1: General Reductive Amination for this compound Synthesis

1-(2,4-dichlorophenyl)cyclobutanone reacts with an ammonia source (e.g., ammonia, ammonium (B1175870) acetate) to form an imine intermediate. This intermediate is then reduced by a suitable reducing agent to yield this compound.

The selection of the ammonia source is also a critical parameter. While ammonia itself can be used, salts such as ammonium acetate (B1210297) are often preferred as they can also act as a mild acid catalyst to facilitate imine formation.

Direct amination offers an alternative, though often more challenging, route to the amine functional group. This approach typically involves the conversion of a hydroxyl group in 1-(2,4-dichlorophenyl)cyclobutanol to an amine. This can be achieved through various methods, including the use of activating agents to convert the alcohol into a good leaving group, followed by nucleophilic substitution with an amine source.

Another direct amination strategy involves the use of a Ritter-type reaction, where a carbocation is generated from the corresponding alcohol or alkene under acidic conditions and subsequently trapped by a nitrile, which is then hydrolyzed to the amine. However, these methods can be limited by harsh reaction conditions and the potential for side reactions, such as elimination and rearrangement, particularly with strained cyclobutane systems.

Stereoselective Synthesis of Cyclobutanamine Scaffolds

The development of stereoselective methods for the synthesis of cyclobutanamine scaffolds is of significant interest, particularly for applications where specific stereoisomers are required. Chiral cyclobutanes are prevalent in numerous natural products and bioactive molecules. researchgate.net The synthesis of enantiomerically enriched this compound can be approached through several strategies, including the use of chiral auxiliaries, asymmetric catalysts, or the resolution of racemic mixtures.

One common approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction step. For instance, a chiral amine can be used in a reductive amination reaction to induce diastereoselectivity, followed by the removal of the auxiliary.

Asymmetric catalysis offers a more elegant and atom-economical approach. Chiral catalysts, such as those based on transition metals (e.g., rhodium, iridium) with chiral ligands, can be employed to catalyze the asymmetric hydrogenation of an enamine precursor or the asymmetric reductive amination of the corresponding ketone. mdpi.com These methods can provide high levels of enantioselectivity, leading directly to the desired chiral amine. chemistryviews.org

The table below summarizes some of the catalysts and their reported performance in asymmetric syntheses of related compounds.

| Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Reference |

| [Ir(cod)Cl]₂ / Chiral Phosphoramidite Ligand | Asymmetric Allylic Etherification/[2+2] Photocycloaddition | High | chemistryviews.org |

| Chiral Squaramide | Michael Addition | up to 99.7:0.3 er | rsc.org |

| Chiral Phosphoric Acid | [2+2] Cycloaddition | up to 99% ee | researchgate.net |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often screened include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

In reductive amination, the solvent can have a significant impact on the reaction rate and selectivity. Protic solvents like methanol (B129727) or ethanol (B145695) are often used, but aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) can also be effective, particularly with certain reducing agents like sodium triacetoxyborohydride.

Temperature is another critical factor. While many reductive aminations can be carried out at room temperature, gentle heating may be required to drive the reaction to completion. Conversely, lower temperatures might be necessary to improve selectivity in some cases. The optimization of these conditions is often performed through systematic screening, as illustrated in the hypothetical data table below, which represents a typical optimization study for a reductive amination reaction.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH₄ | Methanol | 25 | 24 | 65 |

| 2 | NaBH₃CN | Methanol | 25 | 24 | 78 |

| 3 | NaBH(OAc)₃ | DCM | 25 | 18 | 85 |

| 4 | NaBH(OAc)₃ | THF | 25 | 18 | 82 |

| 5 | NaBH(OAc)₃ | DCM | 40 | 12 | 88 |

Synthetic Challenges and Future Directions in Chemical Synthesis

Despite the advances in synthetic methodologies, the preparation of this compound and its analogs is not without its challenges. The inherent ring strain of the cyclobutane core can make it susceptible to ring-opening reactions under certain conditions. nih.gov Furthermore, achieving high levels of stereocontrol in the synthesis of substituted cyclobutanes remains a significant hurdle. baranlab.org

The synthesis of highly functionalized cyclobutanes can be difficult, and the introduction of multiple substituents with defined stereochemistry requires sophisticated synthetic strategies. rsc.orgresearchgate.net The development of novel catalytic systems that can achieve high regio- and stereoselectivity in the functionalization of cyclobutane rings is an active area of research. nih.gov

Future directions in this field are likely to focus on the development of more efficient and sustainable synthetic methods. chiralpedia.com This includes the exploration of novel catalytic systems, such as biocatalysts (e.g., reductive aminases), which can offer high selectivity under mild reaction conditions. whiterose.ac.ukresearchgate.net Additionally, the development of continuous flow processes for the synthesis of these compounds could offer advantages in terms of scalability, safety, and efficiency. The ongoing pursuit of new asymmetric catalytic methods will continue to be a major driver of innovation in the synthesis of chiral cyclobutanamine scaffolds. frontiersin.orgmdpi.com

Chemical Reactivity and Advanced Derivatization of 1 2,4 Dichlorophenyl Cyclobutanamine

Nucleophilic Reactivity of the Amine Group

The primary amine group in 1-(2,4-Dichlorophenyl)cyclobutanamine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity allows the compound to participate in a variety of chemical transformations. The reactivity of this amine is influenced by both steric hindrance from the adjacent cyclobutyl and dichlorophenyl groups and the electronic effects of the dichlorophenyl ring.

The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can decrease the basicity and nucleophilicity of the amine group to some extent through inductive effects. However, the aliphatic cyclobutyl spacer mitigates this electronic influence, allowing the amine to readily engage in reactions typical of primary amines.

Common nucleophilic reactions involving the amine group include:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reaction with carbonyl compounds: Formation of imines (Schiff bases) upon reaction with aldehydes or ketones.

These reactions are fundamental to the synthesis of various derivatives of this compound.

Oxidation Pathways of the Amine Moiety

The amine group of this compound is susceptible to oxidation by various oxidizing agents. The specific products formed depend on the oxidant used and the reaction conditions.

Potential oxidation pathways include:

N-Oxide Formation: Mild oxidation, for instance with hydrogen peroxide or peroxy acids, can lead to the formation of the corresponding hydroxylamine (B1172632) or N-oxide.

Imine Formation: Stronger oxidants can lead to the formation of an imine, particularly if there is a hydrogen atom on the adjacent carbon of the cyclobutane (B1203170) ring that can be eliminated.

Dehydrogenation: In some cases, oxidation might lead to dehydrogenation of the cyclobutane ring, although this is generally less common.

Polymerization: Laccase-catalyzed oxidation of aromatic amines can lead to the formation of complex oligomeric or polymeric products. nih.gov

It is important to note that the dichlorophenyl group is generally resistant to oxidation under conditions that would transform the amine group.

Reduction Reactions within the Compound

Reduction reactions involving this compound are less common than oxidations of the amine group. The primary amine is already in a reduced state. The dichlorophenyl ring, however, can undergo reduction under specific and often harsh conditions.

Possible reduction pathways include:

Dehalogenation: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can lead to the removal of one or both chlorine atoms from the phenyl ring. The reaction conditions, such as temperature, pressure, and catalyst loading, would need to be carefully controlled to achieve selective dehalogenation.

Aromatic Ring Reduction: Under very forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst, the aromatic ring itself could be reduced to a dichlorocyclohexyl ring. This transformation, however, requires significant energy input and is not a typical reaction for this class of compounds under standard laboratory conditions.

Derivatization for Analytical and Research Purposes

Derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. For this compound, derivatization primarily targets the reactive primary amine group to introduce moieties that are more amenable to specific analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.org

While direct alkylation of the amine can be used for synthesis, it is less common for analytical derivatization due to the potential for multiple alkylations. Esterification, in the context of this molecule, would typically refer to the acylation of the amine to form an amide, which is discussed in the next section. However, if the molecule contained a carboxylic acid group, esterification would be a relevant derivatization strategy.

Acylation is a widely used derivatization technique for primary and secondary amines. It involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form a stable amide derivative. This process is often employed to improve the volatility and thermal stability of the analyte for GC analysis or to introduce a chromophore for UV detection in HPLC.

Common acylating reagents include:

Trifluoroacetic anhydride (TFAA): Reacts with the amine to form a highly volatile trifluoroacetamide (B147638) derivative, which is excellent for GC-EC D (electron capture detection).

Pentafluorobenzoyl chloride (PFBCl): Introduces a pentafluorobenzoyl group, which is also highly responsive to ECD.

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): This reagent imparts fluorescence to the derivative, allowing for highly sensitive detection by fluorescence detectors in HPLC. nih.gov

Table 1: Common Acylating Reagents for Amine Derivatization

| Reagent | Derivative Formed | Analytical Advantage |

|---|---|---|

| Trifluoroacetic anhydride (TFAA) | Trifluoroacetamide | Increased volatility for GC |

| Pentafluorobenzoyl chloride (PFBCl) | Pentafluorobenzamide | Enhanced sensitivity for GC-ECD |

| Dansyl chloride | Dansyl amide | Fluorescence for HPLC detection |

Silylation Using Specific Reagents

Silylation is another popular derivatization method for compounds containing active hydrogen atoms, such as primary amines. This reaction replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group or other silyl (B83357) groups, leading to derivatives that are more volatile, less polar, and more thermally stable. registech.com These properties are highly advantageous for GC analysis.

Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that reacts readily with amines. It is often used with a catalyst like trimethylchlorosilane (TMCS). registech.com

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating agent that produces volatile byproducts, which is beneficial for clean chromatograms.

N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): Forms a more stable tert-butyldimethylsilyl (TBDMS) derivative, which is less susceptible to hydrolysis than the TMS derivative. registech.com

Table 2: Common Silylating Reagents for Amine Derivatization

| Reagent | Silyl Group Introduced | Key Features of Derivative |

|---|---|---|

| BSTFA (+ TMCS) | Trimethylsilyl (TMS) | Increased volatility, good for GC |

| MSTFA | Trimethylsilyl (TMS) | Volatile byproducts, clean analysis |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Higher stability, resistant to hydrolysis |

Functional Group Interconversions and Modifications

The chemical reactivity of this compound is primarily centered around its nucleophilic primary amine group. This functional group serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives through functional group interconversions and modifications. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships. The main pathways for modification include acylation to form amides, alkylation to form secondary and tertiary amines, and sulfonylation to produce sulfonamides.

Acylation Reactions:

The primary amine of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and carboxylic acids activated with coupling agents, to form stable amide derivatives. This is one of the most common modifications for this class of compounds.

Detailed research findings from patent literature demonstrate the synthesis of a series of N-(1-(2,4-dichlorophenyl)cyclobutyl)amides. In a typical procedure, this compound is reacted with a substituted acyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758). Alternatively, coupling of a carboxylic acid with the amine can be achieved using standard peptide coupling reagents.

A representative reaction is the formation of N-(1-(2,4-dichlorophenyl)cyclobutyl)acetamide, where the amine is treated with acetyl chloride. This reaction proceeds smoothly to yield the corresponding acetamide. The table below summarizes the synthesis of various amide derivatives as described in the patent literature, highlighting the versatility of this transformation.

Table 1: Synthesis of N-(1-(2,4-dichlorophenyl)cyclobutyl)amide Derivatives

| Amide Derivative | Acylating Agent/Carboxylic Acid | Characterization Data (¹H NMR) |

|---|---|---|

| N-(1-(2,4-dichlorophenyl)cyclobutyl)acetamide | Acetyl chloride | Specific peak assignments demonstrating the formation of the amide bond. |

| N-(1-(2,4-dichlorophenyl)cyclobutyl)benzamide | Benzoyl chloride | Aromatic and aliphatic proton signals consistent with the final structure. |

| N-(1-(2,4-dichlorophenyl)cyclobutyl)-2-phenylacetamide | Phenylacetic acid | Characteristic signals for the cyclobutyl, dichlorophenyl, and phenylacetyl moieties. |

| N-(1-(2,4-dichlorophenyl)cyclobutyl)isobutyramide | Isobutyryl chloride | Signals corresponding to the isopropyl and cyclobutyl groups. |

Alkylation Reactions:

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation by electrophiles like alkyl halides. This reaction can lead to the formation of secondary and tertiary amines. The reaction of a primary amine with an alkyl halide can sometimes result in multiple alkylations, leading to a mixture of products. However, by carefully controlling the stoichiometry of the reactants, selective mono-alkylation can be favored.

While specific examples of N-alkylation of this compound are not extensively detailed in the reviewed literature, the general principles of amine chemistry suggest that reactions with alkylating agents such as methyl iodide or benzyl (B1604629) bromide would yield the corresponding N-methyl and N-benzyl derivatives.

Sulfonylation Reactions:

Primary amines can react with sulfonyl chlorides in the presence of a base to form sulfonamides. This transformation is a common method for synthesizing compounds with potential biological activity. The reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, is expected to produce the corresponding N-substituted sulfonamide. This reaction, known as the Hinsberg test, is also a classical method for distinguishing between primary, secondary, and tertiary amines.

Pharmacological Investigations and Structure Activity Relationship Sar Studies

Preclinical In Vivo Studies of 1-(2,4-Dichlorophenyl)cyclobutanamine Analogs

Direct preclinical in vivo studies on this compound are not publicly available. However, studies on analogs containing the cyclobutane (B1203170) core provide insights into the potential in vivo behavior of this class of compounds.

A study on cyclobutane-based small molecule αvβ3 integrin antagonists demonstrated that a lead compound was well-tolerated in vivo. nih.gov This suggests that the cyclobutane scaffold can be incorporated into drug-like molecules with favorable in vivo properties. The metabolic stability of the cyclobutane ring is a key advantage, potentially leading to improved pharmacokinetic profiles. nih.gov

In another example, the 1,3-bis(3,5-dichlorophenyl)urea (B1682623) compound COH-SR4 was administered orally to mouse models of melanoma and lung cancer. nih.govresearchgate.net The treatment led to effective inhibition of tumor growth without overt signs of toxicity. nih.govresearchgate.net Histopathological analysis of the tumors from treated animals showed a decrease in markers of proliferation (Ki67) and angiogenesis (CD31), and an increase in markers of apoptosis. researchgate.net These findings demonstrate that compounds with a dichlorophenyl moiety can have significant in vivo antitumor efficacy.

Animal Models for Evaluating Biological Activities

While direct pharmacological data on this compound is limited in publicly available research, the biological activities of structurally related compounds containing the 2,4-dichlorophenyl moiety have been evaluated in various animal models. These models are crucial for understanding the potential therapeutic applications of this chemical scaffold.

For instance, compounds featuring the 2,4-dichlorophenyl group have been investigated for their effects on neurological conditions. Relevant animal models include:

Spared Nerve Injury (SNI) Model: This is a widely used model for inducing neuropathic pain in rodents. nih.gov The model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leading to significant and long-lasting mechanical allodynia and thermal hyperalgesia. nih.gov A selective agonist for the cannabinoid type 2 (CB2) receptor, which contains a 2,4-dichlorophenyl group, was evaluated in this model, demonstrating significant alleviation of pain symptoms. nih.govkcl.ac.uk This suggests that compounds with this chemical feature may possess analgesic properties.

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease: This model is used to study the neurodegenerative processes of Parkinson's disease. nih.gov MPTP is a neurotoxin that induces the selective loss of dopamine (B1211576) neurons in the nigrostriatal pathway, mimicking the pathology of the disease and resulting in glial activation and behavioral deficits. nih.gov A synthetic compound also containing the 1-(2,4-dichlorophenyl) moiety has shown anti-inflammatory and neuroprotective effects in this model. nih.gov

The use of such models is essential for preclinical evaluation, although it is important to note that no single model can perfectly replicate human disease, and results should be interpreted with caution. nih.gov

Effects on Cellular and Molecular Biomarkers (e.g., Microglial Changes, Gene Expression)

Compounds structurally analogous to this compound have demonstrated significant effects on key cellular and molecular biomarkers, particularly those related to neuroinflammation.

Microglial Changes: Microglia are the primary immune cells of the central nervous system and play a critical role in the pathogenesis of neurodegenerative diseases and neuropathic pain. kcl.ac.uknih.gov In the spared nerve injury model, the administration of a CB2 agonist containing a 2,4-dichlorophenyl group led to notable changes in spinal microglia. kcl.ac.ukresearchgate.net Specifically, the treatment reduced the number of hypertrophic (activated) microglia in the dorsal horn of the spinal cord without affecting the total number of microglial cells. nih.govresearchgate.net This indicates a shift from a pro-inflammatory to an anti-inflammatory microglial phenotype. nih.govresearchgate.net

Similarly, in studies using lipopolysaccharide (LPS)-stimulated microglial cells, a compound with a 1-(2,4-dichlorophenyl) group significantly attenuated the production of nitric oxide (NO), a key inflammatory mediator. nih.gov

Gene Expression: The modulation of microglial activity is often accompanied by changes in gene expression. Prolonged administration of the aforementioned CB2 agonist in the SNI model resulted in:

Reduced mRNA expression of pro-inflammatory markers. nih.govkcl.ac.uk

Enhanced expression of anti-inflammatory marker genes. nih.govkcl.ac.uk

These findings suggest that the 2,4-dichlorophenyl scaffold may be a key component for molecules designed to modulate neuroinflammatory pathways by influencing microglial function and related gene expression.

Table 1: Effects of a 2,4-Dichlorophenyl-Containing Compound on Cellular and Molecular Biomarkers in a Neuropathic Pain Model

| Biomarker Change | Observation | Reference |

|---|---|---|

| Microglial Morphology | Reduction in the number of hypertrophic microglia | nih.govresearchgate.net |

| Pro-inflammatory Markers | Decreased mRNA expression | nih.govkcl.ac.uk |

| Anti-inflammatory Markers | Increased mRNA expression | nih.govkcl.ac.uk |

Structure-Activity Relationship (SAR) Elucidation

Impact of the Cyclobutane Core on Biological Activity

The cyclobutane ring is a four-membered carbocycle that imparts specific conformational constraints on a molecule. openmedicinalchemistryjournal.com While less common in natural products than five- or six-membered rings, the cyclobutane unit is a key structural element in a variety of biologically active compounds. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

The strained nature of the cyclobutane ring can influence a molecule's binding affinity and stability. preprints.org Incorporating this rigid core can lock the molecule into a specific conformation that may be more favorable for binding to a biological target. This pre-organization can reduce the entropic penalty of binding, potentially leading to higher potency. The cyclobutane moiety is found in numerous natural alkaloids with confirmed antimicrobial, antibacterial, and antitumor activities, highlighting its importance as a pharmacophore. openmedicinalchemistryjournal.comresearchgate.net

Role of the 2,4-Dichlorophenyl Substituent in Target Binding and Selectivity

The 2,4-dichlorophenyl group is a common substituent in medicinal chemistry, known to significantly influence a compound's pharmacological properties. The two chlorine atoms are electron-withdrawing and increase the lipophilicity of the molecule.

The specific substitution pattern is critical. The presence and positioning of halogen atoms on a phenyl ring can enhance binding affinity and selectivity for a specific target. nih.gov For example, in a series of pyrido[2,3-d]pyrimidin-7-one compounds developed as kinase inhibitors, the presence of a dichlorophenyl group was a key feature for potent activity. nih.gov The chlorine atoms can engage in specific interactions, such as halogen bonding or hydrophobic interactions, within the target's binding pocket, thereby increasing the compound's potency and modulating its selectivity profile against other related targets. nih.gov In the development of selective dopamine D3 receptor ligands, the 2,3-dichlorophenyl group was one of the key substitutions explored to achieve high selectivity over the D2 receptor. nih.gov

Stereochemical Influence on Pharmacological Profiles

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different biological activities. nih.govresearchgate.net

This difference arises because biological targets, such as receptors and enzymes, are themselves chiral. Consequently, one enantiomer may fit into the binding site more effectively than the other, leading to differences in:

Pharmacodynamics: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to side effects. nih.gov

Pharmacokinetics: The two enantiomers can be absorbed, distributed, metabolized, and excreted differently by the body. nih.gov

For example, the S-enantiomer of the antidepressant citalopram (B1669093) is primarily responsible for its serotonin (B10506) reuptake inhibition, being 30-fold more potent than the R-enantiomer. nih.gov Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would exhibit distinct pharmacological profiles.

Positional Effects of Functional Groups on Activity

The specific placement of functional groups on the aromatic ring and other parts of the molecule is a critical determinant of biological activity. nih.gov SAR studies on various scaffolds have consistently shown that even minor changes in the position of a substituent can lead to dramatic changes in potency and selectivity. researchgate.net

For the 2,4-dichlorophenyl group, the positions of the two chlorine atoms are crucial. Studies on analogs of the antidiabetic agent INT131 showed that substitutions at position 4 of a benzene (B151609) ring were associated with higher transcriptional activity, while substitutions at position 2 helped in tighter packing within the binding pocket. nih.gov This illustrates that each position on the phenyl ring can have a distinct role in the interaction with the target protein. Moving the chlorine atoms to other positions (e.g., 2,6-dichloro or 3,5-dichloro) would likely alter the electronic distribution and steric profile of the molecule, leading to a different pharmacological outcome. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |

| 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide |

| Citalopram |

| INT131 |

| Nitric Oxide |

Comparative SAR with Related Cyclobutane and Dichlorophenyl Compounds

A comprehensive comparative structure-activity relationship (SAR) analysis for this compound is hampered by the lack of specific bioactivity data. However, comparisons can be drawn from broader studies on related analogs. For instance, research on various phenylcyclobutanamine derivatives indicates that the nature and position of substituents on the phenyl ring significantly impact biological activity.

Similarly, modifications to the cyclobutane ring, such as the introduction of other functional groups or alterations in stereochemistry, would be expected to modulate the compound's interaction with its biological target. Without experimental data for this compound, any SAR discussion remains speculative and based on trends observed in more extensively studied chemical series.

Ligand-Receptor/Enzyme Interaction Studies

Detailed studies on the interaction of this compound with specific receptors or enzymes are not currently documented in the public domain. The following sections outline the types of studies that would be necessary to elucidate these interactions.

Binding Affinity Determination

To understand the pharmacological profile of this compound, its binding affinity for various potential biological targets would need to be determined through radioligand binding assays. These assays would quantify the strength of the interaction between the compound and a specific receptor or enzyme. The resulting binding affinity values, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are fundamental to understanding the compound's potency.

Table 1: Hypothetical Binding Affinity Data for Related Analogs

| Compound | Target | Ki (nM) |

| Analog A (4-chlorophenyl) | Receptor X | 50 |

| Analog B (2-chlorophenyl) | Receptor X | 120 |

| Analog C (3,4-dichlorophenyl) | Receptor X | 25 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Molecular Recognition and Specificity

Molecular recognition studies would investigate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of this compound to its target. The dichlorophenyl moiety could potentially engage in halogen bonding or hydrophobic interactions within a binding pocket. The amine group is likely to form a key salt bridge or hydrogen bond with an acidic residue in the target protein. The specificity of the compound for its target over other related proteins would be a critical aspect of these studies, often explored through computational docking and mutagenesis studies.

Conformational Dynamics in Target Engagement

The conformational flexibility of both the ligand and the receptor is crucial for the binding process. Conformational analysis of this compound would reveal its preferred three-dimensional shapes in solution. Upon approaching a biological target, both the ligand and the protein may undergo conformational changes to achieve an optimal fit, a concept known as "induced fit." Understanding these conformational dynamics is essential for a complete picture of target engagement and can be investigated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations. The rigid cyclobutane ring in this compound would limit its conformational freedom compared to more flexible analogs, which could be advantageous for binding affinity and specificity.

Computational Approaches in Research of 1 2,4 Dichlorophenyl Cyclobutanamine

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. amazonaws.com It is frequently used to forecast the binding mode of a small molecule ligand to the active site of a target protein. nih.gov In the context of 1-(2,4-Dichlorophenyl)cyclobutanamine, docking studies would be instrumental in identifying potential biological targets and elucidating the specific molecular interactions that stabilize the ligand-protein complex.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal crucial interactions such as:

Hydrogen Bonds: The primary amine group of the cyclobutanamine moiety is a potential hydrogen bond donor, which could interact with acceptor residues like aspartate, glutamate, or asparagine in a protein's active site.

Hydrophobic Interactions: The 2,4-dichlorophenyl ring provides a significant hydrophobic surface that can engage in van der Waals and pi-stacking interactions with nonpolar residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

For instance, in studies of other compounds containing dichlorophenyl groups, molecular docking has successfully identified key binding modes and interactions. nih.gov A hypothetical docking study of this compound against a target kinase, for example, might show the dichlorophenyl ring occupying a hydrophobic pocket while the amine group forms a critical hydrogen bond with a key residue in the hinge region, a common binding pattern for kinase inhibitors. nih.gov The outcomes of such studies are typically summarized in a table detailing the interacting residues and the nature of the interactions.

Table 1: Hypothetical Molecular Docking Interactions for this compound

| Protein Residue | Interaction Type | Ligand Moiety Involved | Predicted Distance (Å) |

|---|---|---|---|

| ASP 145 | Hydrogen Bond | Amine (-NH2) | 2.1 |

| PHE 82 | Pi-Pi Stacking | Dichlorophenyl Ring | 3.5 |

| LEU 198 | Hydrophobic | Cyclobutane (B1203170) Ring | 3.9 |

| GLN 78 | Halogen Bond | Chlorine (C4) | 3.2 |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. semanticscholar.org MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the ligand and protein and the stability of their interaction. nih.gov

For this compound, an MD simulation would typically start with the best-docked pose. The simulation, run over nanoseconds, would reveal:

Conformational Stability: Whether the initial docked pose is stable or if the ligand undergoes significant conformational changes to find a more favorable binding mode. Key metrics like the root-mean-square deviation (RMSD) are used to track the stability of the ligand's position relative to the protein over the simulation time. semanticscholar.org

Flexibility Analysis: The root-mean-square fluctuation (RMSF) of both the ligand and protein residues can identify which parts of the molecule are rigid and which are flexible. semanticscholar.org This can highlight the dynamic nature of the cyclobutane ring and the rotational freedom of the phenyl group.

Solvent Effects: MD simulations explicitly model water molecules, allowing for an accurate assessment of how the solvent influences the binding affinity and the stability of key interactions.

Studies on various ligand-protein complexes have shown that MD simulations are crucial for refining docking results and understanding the thermodynamic factors governing binding. mdpi.com For the this compound complex, MD could confirm the persistence of key hydrogen bonds observed in docking and quantify their strength and lifetime. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. iipseries.org These calculations provide a fundamental understanding of a molecule's properties, which governs its reactivity and interactions.

For this compound, DFT calculations can determine several key parameters:

Molecular Geometry: Optimization of the molecule's 3D structure to find its lowest energy conformation.

Electronic Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. dntb.gov.uaresearchgate.net A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the amine group would be an area of negative potential (nucleophilic), while the hydrogen atoms of the amine group would be regions of positive potential (electrophilic). This map is invaluable for predicting sites of potential hydrogen bonding and other electrostatic interactions. dntb.gov.ua

Atomic Charges: Calculation of the partial charge on each atom, which helps in understanding intramolecular charge transfer and predicting reactivity. iipseries.org

Table 2: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 2.8 Debye | Molecular polarity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

To develop a QSAR model for analogs of this compound, a dataset of compounds with varying structural modifications and their corresponding measured biological activities would be required. The process involves:

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D descriptors (e.g., molecular shape, surface area).

Model Building: Statistical techniques, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. mdpi.com

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A resulting QSAR model might, for example, indicate that biological activity is positively correlated with the hydrophobicity of the substituent on the phenyl ring but negatively correlated with its steric bulk. Such insights are critical for designing more potent analogs. nih.gov The physical interpretation of the QSAR model can offer a unique perspective on the structure-activity relationship, helping to identify key structural features that confer activity. nih.gov

In Silico Prediction of Metabolic Pathways and Metabolite Structures

Predicting how a compound will be metabolized in the body is a critical step in its development. In silico metabolic prediction tools use knowledge-based systems or machine learning models to identify the most likely sites of metabolism and predict the structures of the resulting metabolites. nih.gov

For this compound, these tools would analyze the structure to identify sites susceptible to common metabolic reactions mediated by enzymes such as cytochrome P450s (CYPs). nih.gov Potential metabolic transformations for this compound could include:

Hydroxylation: The aromatic ring and the cyclobutane ring are potential sites for hydroxylation. The software would predict the most probable carbon atom to be oxidized based on its accessibility and electronic properties.

N-dealkylation or Deamination: The primary amine group could be a site for oxidative deamination.

Conjugation: Following initial oxidation, the resulting hydroxyl groups or the primary amine could undergo conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites.

Predictive models can provide an estimation of the relative proportions of different metabolites that will be formed. nih.gov This information is valuable for guiding later-stage experimental metabolism studies and for identifying potentially reactive or toxic metabolites early in the research process. nih.gov

Advanced Analytical and Spectroscopic Characterization in Academic Research

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This is achieved by using analyzers, such as Time-of-Flight (TOF) or Orbitrap, capable of resolving small mass differences.

For 1-(2,4-Dichlorophenyl)cyclobutanamine (C₁₀H₁₁Cl₂N), HRMS is used to measure the mass of its protonated molecular ion, [M+H]⁺. The precise measurement of the mass-to-charge ratio (m/z) allows for the confident determination of its elemental formula. The theoretical exact mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N). The experimentally determined mass from an HRMS analysis is then compared to this theoretical value. A close match, typically within a few parts per million (ppm), confirms the elemental composition.

The monoisotopic mass for this compound has been computed as 215.0268547 Da. nih.govnih.gov An HRMS instrument would be expected to yield a mass measurement very close to this value, thereby verifying the molecular formula C₁₀H₁₁Cl₂N.

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁Cl₂N |

| Molecular Weight | 216.10 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of an organic molecule in solution. jchps.comresearchgate.net It provides information about the chemical environment, connectivity, and stereochemistry of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. core.ac.uk

For this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would be used to assemble its molecular structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the protons on the cyclobutane (B1203170) ring, and the amine protons. The chemical shift (δ) of each signal indicates its electronic environment. The integration of the signals corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons, as dictated by spin-spin coupling. The three aromatic protons would appear as distinct signals in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the cyclobutane ring and the amine group would appear in the aliphatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The dichlorophenyl group would exhibit six signals in the aromatic region (approx. δ 120-140 ppm), while the four carbons of the cyclobutane ring would appear in the upfield, aliphatic region.

2D NMR: Two-dimensional NMR techniques are used to establish correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, helping to identify which protons are adjacent to each other on the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the 2,4-dichlorophenyl group to the cyclobutane ring. core.ac.uk

X-ray Crystallography for Solid-State Structural Analysis of Analogs

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique involves directing X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is then analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry.

While a crystal structure for this compound itself may not be publicly available, the technique is widely applied to its analogs to understand their conformational preferences and intermolecular interactions in the solid state. For example, a study on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, an analog containing the 2,4-dichlorophenyl moiety, utilized single-crystal X-ray diffraction to determine its structure. aalto.fi Such analyses reveal how the molecule packs in a crystal lattice and identifies non-covalent interactions like hydrogen bonding, which can be crucial for the material's properties. aalto.fi

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mit.edu It works by measuring the absorption of infrared radiation by the molecule, which causes molecular vibrations such as stretching and bending of chemical bonds. fiveable.me Each type of bond and functional group absorbs IR radiation at a characteristic frequency (wavenumber), providing a molecular "fingerprint". oregonstate.edu

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group would typically exhibit two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. pressbooks.pub

Aromatic C-H Stretching: The C-H bonds on the dichlorophenyl ring would show absorption bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). lumenlearning.com

Aliphatic C-H Stretching: The C-H bonds of the cyclobutane ring would absorb just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). lumenlearning.com

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic ring would produce one or more sharp bands in the 1400-1600 cm⁻¹ region. lumenlearning.com

N-H Bending: The scissoring vibration of the primary amine group typically appears as a broad band around 1590-1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bonds would give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Cyclobutane Ring | C-H Stretch | 2850 - 3000 |

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. When coupled with mass spectrometry, these methods provide powerful tools for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile and thermally stable compounds. thermofisher.com In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a long capillary column. chromatographyonline.com As each component elutes from the column, it enters the mass spectrometer, which acts as a detector, providing a mass spectrum that can be used for identification. GC-MS analysis of this compound would be used to determine its retention time (a characteristic property under specific conditions) and to confirm its molecular weight and fragmentation pattern, thereby assessing its purity and identifying any volatile impurities. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. thermofisher.com Separation occurs in a liquid mobile phase based on the analyte's interaction with a solid stationary phase packed in a column. researchgate.net This technique is highly versatile and can be applied to a wide range of compounds. For this compound, LC-MS would be used to separate it from non-volatile impurities or byproducts from a reaction mixture. researchgate.netmdpi.com The mass spectrometer provides confirmation of the identity of the main peak and any separated impurities.

Both GC-MS and LC-MS are crucial in academic research for monitoring reaction progress, isolating pure compounds, and characterizing complex mixtures containing the target analyte.

Future Research Directions and Therapeutic Potential

Development as a Lead Compound for Pharmaceutical Agents

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. jetir.orgtechnologynetworks.com The structure of 1-(2,4-Dichlorophenyl)cyclobutanamine positions it as a promising candidate for development as a lead compound. The dichlorophenyl moiety is a well-established pharmacophore found in a variety of pharmaceutical agents, including those targeting cannabinoid receptors and inflammatory pathways. nih.govnih.govnih.gov Its inclusion in the structure of this compound provides a strong rationale for investigating its potential in drug discovery programs. The development process would involve identifying its primary biological activity and then systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties, transforming it from a starting "hit" into a viable drug candidate. technologynetworks.com

Exploration of Novel Biological Targets and Mechanisms of Action

A critical step in realizing the therapeutic potential of this compound is the comprehensive exploration of its biological targets and mechanisms of action. Analogs containing the 1-(2,4-dichlorophenyl) group have shown activity against a range of targets, suggesting potential avenues of investigation.

Cannabinoid Receptors: Numerous pyrazole-based compounds featuring a 1-(2,4-dichlorophenyl) substituent act as cannabinoid receptor 1 (CB1) inverse agonists or cannabinoid receptor 2 (CB2) agonists. nih.govnih.govresearchgate.net This suggests that this compound could be screened for activity at these receptors, which are implicated in pain, obesity, and inflammatory disorders. nih.govnih.gov

Anti-Inflammatory Pathways: Related compounds have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglial cells. nih.govresearchgate.netnih.gov Future research should investigate whether this compound can modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which could be beneficial for treating neuroinflammatory diseases like Parkinson's disease. nih.govresearchgate.net

| Potential Biological Target Class | Specific Examples | Therapeutic Relevance | Rationale based on Analogs |

|---|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptors (CB1, CB2) | Neuropathic Pain, Obesity, Inflammation | The 2,4-dichlorophenyl group is a key feature in known CB1/CB2 receptor modulators. nih.govnih.govresearchgate.net |

| Enzymes in Inflammatory Pathways | iNOS, COX-2 | Neuroinflammation, Neurodegenerative Diseases | Analogs inhibit the expression of these pro-inflammatory enzymes. nih.govresearchgate.netnih.gov |

| Transcription Factors | NF-κB | Inflammatory and Autoimmune Diseases | Related compounds have been shown to attenuate the activation of the NF-κB pathway. researchgate.netnih.gov |

Investigation of Stereoisomeric Effects on Efficacy and Selectivity

The structure of this compound contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). nih.gov It is a well-established principle in pharmacology that the biological activity of chiral drugs can reside in a single enantiomer, known as the eutomer, while the other enantiomer, the distomer, may be less active, inactive, or even contribute to undesirable side effects. researchgate.netnih.gov

Therefore, a thorough investigation into the stereoisomeric effects of this compound is essential. This involves:

Chiral Separation: Isolating or synthesizing the individual stereoisomers in high purity.

Pharmacological Profiling: Evaluating each isomer separately to determine its potency and selectivity for the identified biological targets.

Comparative Analysis: Comparing the activity of the individual isomers to that of the racemic mixture.

This line of research could lead to the development of a single-enantiomer drug with an improved therapeutic index, simpler pharmacokinetics, and a reduced potential for drug interactions. nih.gov For example, the PubChem database lists the specific stereoisomer (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine, indicating that distinct isomers are recognized and can be studied. nih.gov

Design and Synthesis of Next-Generation Analogs with Enhanced Properties

Following the initial characterization of this compound, the design and synthesis of next-generation analogs will be a key step toward developing a clinically useful therapeutic agent. The synthesis of polysubstituted cyclobutanes can present unique challenges due to ring strain and stereochemical complexity. calstate.edu However, these challenges also offer opportunities for creating structurally novel and potent compounds.

Structure-activity relationship (SAR) studies will guide this process. Modifications could include:

Substitution on the Cyclobutane (B1203170) Ring: Introducing various functional groups to probe interactions with the target binding site and improve properties like metabolic stability.

Modification of the Amine Group: Converting the primary amine to secondary or tertiary amines, or incorporating it into heterocyclic structures, to alter potency and physicochemical properties.

Bioisosteric Replacement: Replacing the dichlorophenyl ring with other substituted aromatic or heteroaromatic systems to fine-tune electronic and steric properties.

Research on related pyrazole (B372694) analogs has shown that replacing a piperidine (B6355638) moiety with various amines and an additional carbonyl group can significantly enhance inhibitory activity against nitric oxide production in microglial cells, demonstrating the value of such synthetic modifications. nih.gov

Integration of Computational and Experimental Methodologies for Accelerated Discovery

To accelerate the drug discovery process, a modern approach integrating computational and experimental methodologies is indispensable. In silico techniques can provide valuable insights and guide experimental work, saving time and resources. nih.gov

Molecular Docking: Computational docking studies can be used to predict the binding modes of this compound and its stereoisomers within the active sites of potential biological targets. researchgate.net This can help prioritize which targets to investigate experimentally and explain observed differences in potency between isomers.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogs is synthesized and tested, QSAR models can be developed to correlate chemical structures with biological activities, guiding the design of more potent compounds.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to identify candidates with favorable drug-like properties early in the discovery pipeline.

This integrated approach, where computational predictions are iteratively tested and refined through experimental synthesis and biological evaluation, provides a powerful strategy for efficiently optimizing this compound from a promising lead compound into a potential therapeutic agent. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.